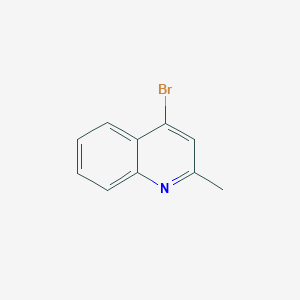

4-Bromo-2-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIRQGWGBRSRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574162 | |

| Record name | 4-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50488-44-3 | |

| Record name | 4-Bromo-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50488-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-methylquinoline: Properties, Reactivity, and Applications

This guide offers a comprehensive technical overview of 4-Bromo-2-methylquinoline, a pivotal heterocyclic compound in modern organic synthesis and medicinal chemistry. We will move beyond a simple recitation of facts to explore the underlying chemical principles that govern its behavior, providing researchers, scientists, and drug development professionals with actionable insights grounded in established scientific literature.

Molecular Structure and Spectroscopic Profile

This compound, with the chemical formula C₁₀H₈BrN, possesses a quinoline core substituted with a methyl group at the 2-position and a bromine atom at the 4-position. This specific arrangement of substituents dictates its electronic properties and reactivity. The bromine atom, being an electron-withdrawing group, deactivates the quinoline ring towards electrophilic substitution, while the methyl group has a mild activating effect.

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the substitution pattern of the quinoline ring.

-

¹H NMR: The proton NMR spectrum will typically exhibit characteristic signals for the aromatic protons on the quinoline core, with their chemical shifts and coupling constants being highly informative. The methyl protons will appear as a distinct singlet, usually in the upfield region.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms. The carbon atom attached to the bromine (C4) will show a characteristic chemical shift, and the methyl carbon will also be readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern (approximately 1:1 ratio of M and M+2 peaks) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present. The spectrum of this compound will show characteristic absorption bands for C-H stretching and bending of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations of the quinoline ring.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 222.08 g/mol | N/A |

| Appearance | Off-white to yellow crystalline solid | N/A |

| Melting Point | 78-82 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | N/A |

| CAS Number | 89434-25-3 | N/A |

Note: The physical properties, especially the melting point, can vary slightly depending on the purity of the compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the bromination of 2-methylquinoline. A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent.

Synthetic Workflow: Bromination of 2-Methylquinoline

Core Compound Profile and Physicochemical Properties

An In-Depth Technical Guide to 4-Bromo-2-methylquinoline (CAS: 50488-44-3)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, handling, and application, grounded in authoritative references.

This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. Its structure, featuring a bromine atom at the 4-position and a methyl group at the 2-position, makes it a valuable and reactive intermediate in organic synthesis. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling and substitution reactions. This reactivity is foundational to its utility in medicinal chemistry and materials science.[1][2]

The compound's physical state is typically a yellow to brown solid or liquid, a variance that can be attributed to residual solvent or minor impurities post-synthesis.[3] Its solubility profile is critical for reaction and purification design; it is generally soluble in organic solvents like ethyl acetate and dichloromethane, which are commonly used in its synthetic workup.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50488-44-3 | [1][4] |

| Molecular Formula | C₁₀H₈BrN | [4][5] |

| Molecular Weight | 222.08 g/mol | [4] |

| IUPAC Name | This compound | |

| Appearance | Yellow to brown Solid/Liquid | [3] |

| Boiling Point | 88-90 °C (at 1 Torr) | [3] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.21 ± 0.50 (Predicted) | [3] |

| InChIKey | BGIRQGWGBRSRGK-UHFFFAOYSA-N | [5] |

| SMILES | CC1=NC2=CC=CC=C2C(=C1)Br | [4][5] |

Synthesis and Purification: A Validated Protocol

The most commonly cited synthesis of this compound involves the bromination of a 4-hydroxyquinoline precursor.[1][3] The hydroxyl group at the 4-position is a poor leaving group and must be activated before substitution with a bromide can occur. This is typically achieved using a phosphorus-based brominating agent.

The causality behind this choice lies in the high oxophilicity of phosphorus. The oxygen of the hydroxyl group attacks the phosphorus reagent, forming a highly stable P-O bond and converting the hydroxyl into an excellent leaving group, which is then readily displaced by a bromide ion.

Caption: A validated workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[1][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Hydroxy-2-methylquinoline (1.0 eq, e.g., 17.4 g, 109 mmol) and a suitable brominating agent such as phosphorus oxybromide (POBr₃) (1.5 eq, 47.1 g, 164 mmol).

-

Scientist's Insight: While some sources mention phosphorus oxyfluoride, phosphorus oxybromide (POBr₃) or a mixture of PBr₃/PBr₅ is the standard choice for this type of transformation. Ensure the reaction is performed in a well-ventilated fume hood due to the corrosive nature of the reagent.

-

-

Heating: Heat the reaction mixture to 130 °C. Maintain this temperature with stirring for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: After completion, allow the mixture to cool to room temperature. Cautiously pour the residue into a beaker containing a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acidic phosphorus byproducts. This step is often exothermic and should be done slowly with cooling.

-

Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Partition the residue between the aqueous layer and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate (e.g., 5 x 300 mL for the scale above) to ensure complete recovery of the product.[1]

-

Workup - Washing & Drying: Combine the organic layers. Wash sequentially with water and then with brine to remove inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

-

Final Purification: Purify the resulting residue by silica gel column chromatography. The choice of eluent system will depend on the polarity of any impurities, but a gradient of ethyl acetate in hexanes is a common starting point. This step is crucial for achieving high purity. The yield for this reaction is reported to be around 36%.[1][3]

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in synthesis. A combination of NMR, MS, and IR spectroscopy provides a self-validating system to confirm the identity and purity of this compound.

Caption: A standard analytical workflow for the characterization of synthesized organic molecules.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Rationale & Interpretation |

| ¹H NMR | ~2.7 ppm (s, 3H): -CH₃~7.6-8.2 ppm (m, 5H): Aromatic & Quinoline Protons | The singlet corresponds to the methyl group. The complex multiplet region contains the five protons on the quinoline ring system, with coupling patterns determined by their positions.[6][7] |

| ¹³C NMR | ~25 ppm: -CH₃ Carbon~120-160 ppm (9 signals): Aromatic & Quinoline Carbons | Ten unique carbon environments are expected. The methyl carbon appears upfield, while the nine carbons of the quinoline core appear in the downfield aromatic region.[8] |

| Mass Spec. | m/z ~221 & ~223: [M]⁺ and [M+2]⁺ | The molecular ion peaks will appear as a characteristic doublet with a ~1:1 intensity ratio, which is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[5][9] |

| IR (cm⁻¹) | ~3050-3100: Ar C-H stretch~2920-2980: Aliphatic C-H stretch~1580-1620: C=C & C=N stretch~550-750: C-Br stretch | These absorption bands confirm the presence of the key functional groups: the aromatic quinoline core, the aliphatic methyl group, and the carbon-bromine bond.[9] |

Applications in Drug Discovery and Organic Synthesis

This compound is not an end-product but a strategic starting material. The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, particularly in oncology and infectious diseases.[2][10][11] The bromine at the C4 position is key to its utility, allowing for the facile introduction of diverse functional groups via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This allows for the systematic exploration of the chemical space around the quinoline core to optimize biological activity, selectivity, and pharmacokinetic properties. For example, it is a documented intermediate for preparing derivatives with dual inhibitory activity against xanthine oxidase and URAT1, which are targets for treating gout.[1]

Sources

- 1. This compound | 50488-44-3 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 50488-44-3 [amp.chemicalbook.com]

- 4. 50488-44-3|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C10H8BrN) [pubchemlite.lcsb.uni.lu]

- 6. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(50488-44-3) 1H NMR spectrum [chemicalbook.com]

- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-2-methylquinoline molecular structure

An In-Depth Technical Guide to 4-Bromo-2-methylquinoline: Structure, Synthesis, and Applications

Abstract

This compound is a pivotal heterocyclic compound, widely recognized as a versatile building block in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive bromine atom at the C4 position and a methyl group at C2 on the quinoline scaffold, provides a strategic platform for the synthesis of complex, functionalized molecules. This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It delves into its fundamental physicochemical properties, details a robust synthetic protocol with mechanistic insights, outlines modern analytical techniques for its characterization, explores its chemical reactivity and applications, and provides essential safety and handling information. The strategic importance of this molecule lies in the capacity of the C-Br bond to participate in a wide array of cross-coupling reactions, enabling the construction of diverse molecular libraries with significant therapeutic and industrial potential.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence is attributed to the scaffold's ability to engage in various biological interactions, including DNA intercalation and enzyme inhibition.[2] The functionalization of the quinoline core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

This compound (C₁₀H₈BrN) emerges as a particularly valuable derivative. The strategic placement of its substituents dictates its utility:

-

The Bromine Atom (C4): Serves as an exceptionally versatile synthetic handle. As a good leaving group, it is highly amenable to a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino moieties.[1] This capability is fundamental to diversity-oriented synthesis in drug discovery programs.

-

The Methyl Group (C2): Influences the molecule's electronic properties and provides a steric marker that can affect binding affinity and metabolic stability in biological systems.

This guide elucidates the key technical aspects of this compound, providing the foundational knowledge required for its effective synthesis and application.

Physicochemical and Structural Properties

The structural integrity and physical characteristics of this compound are critical for its handling, reactivity, and analytical identification. Its properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 50488-44-3 | [4] |

| Molecular Formula | C₁₀H₈BrN | [4] |

| Molecular Weight | 222.08 g/mol | [4] |

| Appearance | Yellow to brown solid | [4] |

| Boiling Point | 88-90 °C at 1 Torr | [4] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.21 ± 0.50 (Predicted) | [4] |

| SMILES | CC1=NC2=CC=CC=C2C(=C1)Br | [3] |

| InChI Key | BGIRQGWGBRSRGK-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Rationale

The most common and reliable synthesis of this compound involves the conversion of the hydroxyl group of 4-hydroxy-2-methylquinoline into a better leaving group, followed by nucleophilic substitution with a bromide ion. Reagents such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) are highly effective for this transformation.[5]

Causality Behind Experimental Choice: The C4-OH bond in 4-hydroxy-2-methylquinoline is strong, and the hydroxide ion (OH⁻) is a poor leaving group. Phosphorus halides act as potent dehydrating and halogenating agents. They react with the hydroxyl group to form a phosphate or phosphite ester intermediate. This intermediate is an excellent leaving group, readily displaced by the bromide ions present in the reaction mixture, driving the reaction to completion under thermal conditions.

Protocol 3.1: Synthesis of this compound

This protocol is adapted from established literature procedures.[4][5][6]

Materials:

-

4-Hydroxy-2-methylquinoline (1 equivalent)

-

Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃) (1.5 equivalents)

-

Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxy-2-methylquinoline (e.g., 10.0 g, 62.8 mmol) and phosphorus oxybromide (e.g., 27.0 g, 94.2 mmol).

-

Heating: Heat the reaction mixture to 130 °C and maintain this temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction residue onto crushed ice or into a cold, saturated Na₂CO₃ solution to quench the excess phosphorus reagent. Caution: This process is exothermic and may release gas.

-

Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove residual salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexane, to afford this compound as a solid.[6]

Caption: Synthesis workflow for this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural verification.

| Technique | Expected Observations |

| ¹H NMR | Methyl Protons: A singlet around δ 2.5-2.7 ppm (3H).Aromatic Protons: Multiple signals in the δ 7.5-8.5 ppm region (5H), exhibiting characteristic splitting patterns for the disubstituted quinoline rings. |

| ¹³C NMR | Approximately 10 distinct signals are expected.Methyl Carbon: A signal around δ 20-25 ppm.Aromatic Carbons: Signals in the δ 120-150 ppm range.Bromo-substituted Carbon (C4): A signal shifted to a higher field (lower ppm) compared to its unsubstituted counterpart, typically around δ 120-130 ppm. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent molecular ion peak cluster will be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this will appear as two peaks of nearly equal intensity: [M]⁺ at m/z 221 and [M+2]⁺ at m/z 223. This isotopic signature is a definitive confirmation of a single bromine atom in the molecule. |

| Infrared (IR) | C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.C=C and C=N stretching: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.C-Br stretching: Typically observed in the fingerprint region, below 800 cm⁻¹. |

Chemical Reactivity and Applications in Drug Development

The synthetic power of this compound lies in the reactivity of its C4-bromo substituent, which acts as an electrophilic site for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the programmed installation of diverse functional groups, making it an ideal scaffold for building libraries of drug-like molecules.[1]

Key Applications:

-

Anticancer Agents: The quinoline core is a known pharmacophore in oncology. Functionalization at the C4 position can lead to compounds that inhibit kinases or interact with DNA.[2]

-

Antimalarial Drugs: Bromoquinolines serve as precursors for compounds structurally related to known antimalarials, enabling the development of new agents to combat drug-resistant strains of Plasmodium falciparum.[7]

-

Enzyme Inhibitors: It has been used to prepare derivatives with dual inhibitory activity against xanthine oxidase and URAT1, which are targets for treating gout and hyperuricemia.[6]

Caption: Application of this compound in creating diverse scaffolds.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The following information is compiled from available Safety Data Sheets (SDS).[8][9][10]

| Hazard Category | GHS Hazard Statement(s) |

| Acute Toxicity | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Precautionary Measures & Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

-

Handling: Avoid all personal contact, including inhalation of dust or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound stands as a cornerstone intermediate for advanced organic synthesis. Its well-defined structure, reliable synthetic pathway, and, most importantly, the strategic reactivity of the C4-bromo position make it an invaluable asset for researchers. The ability to leverage this compound in robust cross-coupling reactions provides a direct and efficient route to novel, highly functionalized quinoline derivatives. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics and functional materials.

References

-

Title: 4-Amino-8-bromo-2-methylquinoline Source: MySkinRecipes URL: [Link]

-

Title: Functionality elaboration of 4-bromo-quinolines. Source: ResearchGate URL: [Link]

-

Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: PMC - NIH URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound CAS#: 50488-44-3 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 50488-44-3 [chemicalbook.com]

- 7. 4-Amino-8-bromo-2-methylquinoline [myskinrecipes.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. cpachem.com [cpachem.com]

- 11. synquestlabs.com [synquestlabs.com]

Introduction: The Strategic Importance of 4-Bromo-2-methylquinoline

An In-depth Technical Guide to 4-Bromo-2-methylquinoline for Advanced Research

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds and functional materials.[1][2] Within this class, this compound (CAS No. 50488-44-3) emerges as a particularly valuable synthetic intermediate. Its architecture, featuring a reactive bromine atom at the C4 position and a methyl group at C2, provides a versatile platform for molecular elaboration. The bromine atom serves as an excellent synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. This guide offers a comprehensive overview of the core physical properties, synthesis, reactivity, and handling of this compound, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research and development, dictating everything from reaction conditions to formulation strategies. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 50488-44-3 | [3][4] |

| Molecular Formula | C₁₀H₈BrN | [5][6] |

| Molecular Weight | 222.08 g/mol | [5][6] |

| Appearance | Yellow to brown solid | [7] |

| Boiling Point | 88-90°C (at 1 Torr) | [7] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 4.21 ± 0.50 (Predicted) | [7] |

| InChI Key | BGIRQGWGBRSRGK-UHFFFAOYSA-N | [4] |

Synthesis Protocol: From Hydroxyquinoline to Halogenated Intermediate

The most common laboratory-scale synthesis of this compound involves the halogenation of 4-Hydroxy-2-methylquinoline. This transformation is a cornerstone reaction, converting the hydroxyl group into a better leaving group, which is then displaced. The choice of a phosphorus oxyhalide is critical for driving this reaction to completion.

Experimental Methodology

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Hydroxy-2-methylquinoline (1.0 eq).

-

Reaction Initiation: Carefully add phosphorus oxybromide (POBr₃) or a similar halogenating agent like phosphorus oxychloride (POCl₃) (approx. 1.5 eq) to the flask. Note: The reaction is typically performed neat or with a high-boiling inert solvent.

-

Thermal Treatment: Heat the reaction mixture to 130°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][7]

-

Work-up - Quenching: After completion, allow the mixture to cool to room temperature. Cautiously pour the residue into a beaker containing ice and a saturated sodium carbonate (Na₂CO₃) solution to neutralize the excess acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and partition with ethyl acetate. Extract the aqueous layer multiple times (e.g., 5 x 300 mL for a 109 mmol scale reaction) to ensure complete recovery of the product.[3][7]

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove inorganic impurities.[3][7]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to afford pure this compound.[3][7]

Synthesis Workflow Diagram

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily derived from the reactivity of the C4-bromo substituent. This position is activated towards various transformations, making the molecule a valuable building block for creating libraries of complex quinoline derivatives.

-

Cross-Coupling Reactions: The C-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of aryl, alkyl, vinyl, alkynyl, and amino moieties. This functionalization is a key strategy in structure-activity relationship (SAR) studies during drug development.

-

Nucleophilic Aromatic Substitution (SₙAr): While less common than cross-coupling, the C4 position can undergo SₙAr reactions with potent nucleophiles, particularly if the quinoline ring is further activated by electron-withdrawing groups.

-

Pharmaceutical Intermediate: this compound serves as a key intermediate in the synthesis of targeted therapeutics. For instance, it has been utilized in the preparation of carboxylic acid-substituted (hetero)aromatic ring derivatives that exhibit dual inhibitory activity against xanthine oxidase and URAT1, which are targets for treating hyperuricemia and gout.[3] The broader quinoline class of compounds demonstrates a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][10]

Reactivity Hub Diagram

Analytical Characterization

Unambiguous characterization of this compound is essential to confirm its identity and purity post-synthesis. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, along with a characteristic singlet for the C2-methyl group (typically around 2.5-2.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule, with the bromine-substituted C4 appearing at a chemical shift influenced by the halogen's electronegativity and anisotropy.

-

-

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight. The mass spectrum will exhibit a molecular ion peak (M⁺) and, crucially, a prominent M+2 peak of nearly equal intensity. This isotopic signature is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[11]

-

Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups, including C-H stretches from the aromatic and methyl groups, and C=C/C=N stretching vibrations characteristic of the quinoline ring system.

Spectroscopic data for this compound is available for reference in chemical databases.[12]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

-

Precautionary Measures:

-

Avoid all personal contact, including inhalation of dust or vapors.[13]

-

Use only in a well-ventilated area, such as a chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14]

-

Wash hands thoroughly after handling.[13]

-

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[7] The recommended storage temperature is between 2-8°C to ensure long-term stability.[7][13]

References

-

J&K Scientific LLC. (n.d.). This compound | 50488-44-3. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2019). Functionality elaboration of 4-bromo-quinolines. Retrieved from [Link]

-

ACS Publications. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

-

YouTube. (2020). Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 50488-44-3 [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Buy 7-Bromo-2-methylquinoline | 4965-34-8 [smolecule.com]

- 7. This compound CAS#: 50488-44-3 [amp.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound(50488-44-3) 1H NMR spectrum [chemicalbook.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Introduction: The Strategic Importance of the Quinoline Scaffold

An In-depth Technical Guide to 4-Bromo-2-methylquinoline for Advanced Research and Development

This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to deliver a foundational understanding of the molecule's synthesis, characterization, and application, grounded in established scientific principles.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Within this vital class of compounds, this compound (also known as 4-Bromoquinaldine) serves as a highly versatile and strategic building block. Its unique substitution pattern—a reactive bromine atom at the C4 position and a methyl group at C2—offers multiple avenues for synthetic elaboration, making it an invaluable precursor for constructing complex molecular architectures and novel therapeutic agents.[2][3][4] This guide elucidates the critical technical aspects of this compound, providing the detailed insights necessary for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis. The key data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Methyl-4-bromoquinoline, 4-Bromoquinaldine | [5] |

| CAS Number | 50488-44-3 | [2][5] |

| Molecular Formula | C₁₀H₈BrN | [5] |

| Molecular Weight | 222.08 g/mol | [5] |

| Appearance | Yellow to brown solid | [5] |

| Boiling Point | 88-90°C (at 1 Torr) | [5] |

| Density | 1.488 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [5] |

Spectroscopic Data: While experimental spectra should always be acquired for newly synthesized batches, reference spectra are invaluable for confirmation. Public databases provide characteristic NMR and MS data for this compound.[6]

Synthesis of this compound: A Self-Validating Protocol

The synthesis of substituted quinolines can be achieved through various classic named reactions, such as the Combes, Doebner-von Miller, and Skraup syntheses, which typically build the quinoline core from aniline precursors.[7][8][9][10]

-

Combes Synthesis: Involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[7][8][11]

-

Doebner-von Miller Reaction: An aniline reacts with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1][9][10]

While these methods are powerful for generating the quinoline skeleton, a more direct and common laboratory-scale approach for producing this compound involves the functional group interconversion of a readily available precursor, 4-Hydroxy-2-methylquinoline. This method is often preferred for its reliability and specificity.

The following diagram illustrates the workflow for this highly effective synthesis.

Detailed Experimental Protocol

This protocol is a synthesis of established methodologies and provides a self-validating workflow.[2][5][12]

Objective: To synthesize this compound from 4-Hydroxy-2-methylquinoline.

Materials:

-

4-Hydroxy-2-methylquinoline (1 eq)

-

Phosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃) (1.5 - 2.0 eq)

-

N,N-Dimethylformamide (DMF) (optional solvent)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., ethyl acetate/petroleum ether mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Hydroxy-2-methylquinoline (e.g., 17.4 g, 109 mmol). If using a solvent, add anhydrous DMF.

-

Causality: 4-Hydroxy-2-methylquinoline exists in tautomeric equilibrium with its keto form, 2-methylquinolin-4(1H)-one. The hydroxyl group is a poor leaving group. The phosphorus bromide reagent acts as a dehydrating and brominating agent, converting the hydroxyl group into a good leaving group, which is then displaced by a bromide ion.

-

-

Reagent Addition: Carefully add the brominating agent, such as phosphorus oxybromide (e.g., 47.1 g, 164 mmol), to the flask.[2] The reaction can be highly exothermic. If necessary, cool the flask in an ice bath during addition.

-

Expertise Insight: Using phosphorus oxybromide or tribromide is a standard and effective method for converting hydroxyl groups on heteroaromatic rings to halides. The choice between them often depends on availability and reaction scale.

-

-

Reaction Execution: Heat the reaction mixture to a temperature of approximately 130°C and maintain for several hours.[2][12] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture into a beaker containing crushed ice. This step must be done in a well-ventilated fume hood as it can be vigorous.

-

Trustworthiness: This quenching step hydrolyzes any remaining phosphorus reagents.

-

-

Basification: Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or sodium bicarbonate until the pH is basic (pH ~8-10).[2][13] This will precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate (e.g., 3 x 100 mL).[2][13]

-

Causality: The organic product, this compound, is more soluble in the organic solvent (ethyl acetate) than in the aqueous layer, allowing for its separation from inorganic salts.

-

-

Washing and Drying: Combine the organic layers. Wash sequentially with water and then with brine.[2][5] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Expertise Insight: The water wash removes residual water-soluble impurities, and the brine wash helps to remove residual water from the organic phase, aiding the drying process.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by silica gel column chromatography.[2][5] An appropriate eluent system, such as a gradient of ethyl acetate in petroleum ether, will separate the desired product from byproducts.

-

Product Isolation: Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to afford this compound as a solid. A typical yield reported in the literature is around 36%.[2][5]

Characterization and Validation

Validation of the final product's identity and purity is critical. The following techniques are standard:

-

¹H NMR Spectroscopy: Will confirm the structure by showing the characteristic peaks for the aromatic protons on the quinoline core and the singlet for the methyl group.[6]

-

Mass Spectrometry (MS): Will show the molecular ion peak [M]+ and a characteristic [M+2]+ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[12]

-

Melting Point: A sharp melting point range close to the literature value indicates high purity.

Applications in Drug Development and Synthesis

The synthetic utility of this compound is primarily derived from the reactivity of the C4-Br bond, which readily participates in a variety of cross-coupling and substitution reactions.

This versatility makes it a key intermediate in the synthesis of targeted therapeutic agents. For instance, it has been used to prepare derivatives with dual inhibitory activity against xanthine oxidase and URAT1, which are targets for treating hyperuricemia and gout.[2] Furthermore, the broader class of substituted quinolines are investigated as DNA gyrase inhibitors, highlighting their potential as antibacterial agents.[14] Its role as a foundational component in creating anti-inflammatory and anti-cancer agents is also noteworthy.[3][15]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, reliable synthesis protocol, and versatile reactivity make it an indispensable building block for the discovery of next-generation therapeutics. This guide provides the foundational knowledge and practical insights required to leverage its full potential in a modern research environment.

References

-

Combes quinoline synthesis . Wikipedia. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]

-

Doebner–Miller reaction . Wikipedia. [Link]

-

Organic Name Reaction With Their Respective Mechanism . Slideshare. [Link]

-

Combes Quinoline Synthesis . Cambridge University Press. [Link]

-

Doebner-Miller Reaction . SynArchive. [Link]

-

Combes Quinoline Synthesis Mechanism | Organic Chemistry . YouTube. [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis . ACS Publications. [Link]

-

4-Bromo-2-(bromomethyl)quinoline | C10H7Br2N | CID 53929654 . PubChem - NIH. [Link]

-

4-Amino-8-bromo-2-methylquinoline . MySkinRecipes. [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors . NIH. [Link]

-

2-bromo-4-methylquinoline - 64658-04-4, C10H8BrN, density, melting point, boiling point, structural formula, synthesis . ChemSrc. [Link]

-

Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes . American Chemical Society. [Link]

-

The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Preparation method of 4-bromomethylquinoline-2(H)-ketone.

-

Functionality elaboration of 4-bromo-quinolines . ResearchGate. [Link]

-

4-Methylquinoline | C10H9N | CID 10285 . PubChem. [Link]

-

8-Bromo-2-methylquinoline . NIH. [Link]

-

Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives . Der Pharma Chemica. [Link]

-

4-Methyl-2(1H)-quinolinone - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 50488-44-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 50488-44-3 [amp.chemicalbook.com]

- 6. This compound(50488-44-3) 1H NMR spectrum [chemicalbook.com]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. iipseries.org [iipseries.org]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. echemi.com [echemi.com]

- 13. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 14. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Amino-8-bromo-2-methylquinoline [myskinrecipes.com]

4-Bromo-2-methylquinoline formula and weight

An In-depth Technical Guide to 4-Bromo-2-methylquinoline

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development and medicinal chemistry. We will delve into its core properties, synthesis, reactivity, and established protocols, offering field-proven insights grounded in authoritative data.

This compound is a halogenated derivative of quinoline, a structural motif prevalent in numerous biologically active compounds. The strategic placement of a bromine atom at the 4-position and a methyl group at the 2-position imparts specific reactivity and physical characteristics, making it a valuable intermediate in organic synthesis.

The fundamental identifiers and physicochemical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₈BrN | [1][2][3] |

| Molecular Weight | 222.08 g/mol | [1] |

| CAS Number | 50488-44-3 | [1][3][4] |

| Appearance | Yellow to brown solid | [4] |

| Boiling Point | 88-90°C at 1 Torr | [4] |

| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.21 ± 0.50 | [4] |

| InChI Key | BGIRQGWGBRSRGK-UHFFFAOYSA-N | [2][5] |

| SMILES | CC1=NC2=CC=CC=C2C(=C1)Br | [2][5] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is most commonly achieved from 4-Hydroxy-2-methylquinoline. This transformation is a critical step that activates the 4-position for further functionalization, a common strategy in medicinal chemistry. The quinoline scaffold itself is a privileged structure, known for its presence in a wide array of pharmaceuticals and biologically active molecules.[6]

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound from 4-Hydroxy-2-methylquinoline.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, culminating in purification and yielding the target compound. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

4-Hydroxy-2-methylquinoline

-

Phosphorus oxyhalide (e.g., phosphorus oxybromide, or a suitable alternative brominating agent)

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Ethyl Acetate (EtOAc)

-

Deionized Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser, combine 4-Hydroxy-2-methylquinoline with a suitable brominating agent, such as phosphorus oxyfluoride (as cited) or, more commonly for bromination, phosphorus oxybromide.[1][4]

-

Rationale: The phosphorus oxyhalide acts as a dehydrating and halogenating agent, converting the hydroxyl group of the 4-hydroxyquinoline tautomer (a quinolone) into a bromo-substituent, which is an excellent leaving group for subsequent reactions.

-

-

Heating: Heat the reaction mixture to approximately 130°C and maintain for several hours until the reaction is complete (monitored by TLC).[1][4]

-

Rationale: The elevated temperature provides the necessary activation energy for the halogenation reaction to proceed at a practical rate.

-

-

Cooling and Quenching: Cool the mixture to room temperature. Carefully partition the residue between a saturated Na₂CO₃ solution and ethyl acetate.[1][4]

-

Rationale: The Na₂CO₃ solution is a weak base used to neutralize any remaining acidic phosphorus species and quench the reaction. Ethyl acetate serves as the organic solvent to extract the desired product.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer multiple times (e.g., 5 x 300 mL for a 17.4 g scale reaction) with ethyl acetate to maximize product recovery.[1][4]

-

Rationale: The product is significantly more soluble in the organic solvent than in the aqueous layer. Multiple extractions ensure a high recovery yield.

-

-

Washing: Combine all organic layers. Wash sequentially with water and then brine.[1][4]

-

Rationale: The water wash removes residual water-soluble impurities. The brine wash removes the bulk of the dissolved water from the organic layer, initiating the drying process.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent.[1][4]

-

Rationale: Anhydrous MgSO₄ is a drying agent that physically binds to water molecules, removing them from the ethyl acetate solution to prevent interference in the final product or subsequent reactions.

-

-

Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to afford pure this compound.[1][4] A reported yield for a similar process is 36%.[1][4]

-

Rationale: Column chromatography separates the target compound from unreacted starting materials and reaction byproducts based on differential adsorption to the silica stationary phase.

-

Reactivity and Applications in Drug Development

The utility of this compound lies in the reactivity of the C-Br bond. The bromine atom at the 4-position is susceptible to various transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution (SₙAr).

This reactivity allows for the strategic introduction of diverse functional groups, making it a valuable scaffold for building libraries of novel compounds. Quinolines are key structures in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9] The ability to functionalize the 4-position of the quinoline core is a cornerstone of modern drug design, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets.[7][10]

Spectroscopic Characterization

Accurate characterization is paramount for verifying the structure and purity of synthesized compounds. While specific spectra should be run for each synthesized batch, typical data from spectroscopic databases provide a reference for identification.[11]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the quinoline ring system.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 10 unique carbon environments in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with molecular ion peaks appearing at m/z 221 and 223.[2]

The process of elucidating a chemical structure using a combination of NMR, IR, and MS is a fundamental skill for researchers in this field.[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[13][14] Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[14][15] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]

-

Hazards: May cause skin and serious eye irritation.[14][16] May be harmful if swallowed.[17] In case of fire, thermal decomposition can generate toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an authorized incinerator.[13]

References

-

This compound (C10H8BrN) . PubChemLite. [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors . National Institutes of Health (NIH). [Link]

-

Functionality elaboration of 4-bromo-quinolines . ResearchGate. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics . National Institutes of Health (NIH). [Link]

Sources

- 1. This compound | 50488-44-3 [chemicalbook.com]

- 2. PubChemLite - this compound (C10H8BrN) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 50488-44-3 [amp.chemicalbook.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound(50488-44-3) 1H NMR spectrum [chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of 4-Bromo-2-methylquinoline: Core Starting Materials and Strategic Pathways

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. Among its many derivatives, 4-Bromo-2-methylquinoline stands out as a pivotal intermediate, offering a reactive handle for extensive functionalization through cross-coupling reactions and nucleophilic substitutions. This technical guide provides an in-depth analysis of the primary and alternative synthetic routes to this key building block. We will focus on the strategic selection of starting materials and the underlying chemical principles that govern the synthetic choices. The core of this guide details the most robust and widely adopted pathway: the Conrad-Limpach synthesis of the 2-methyl-4-quinolinol intermediate followed by a direct conversion to the target 4-bromo derivative. Alternative strategies, including the Doebner-von Miller reaction and the Sandmeyer reaction, are also critically evaluated. This document is designed to serve as a practical and scientifically rigorous resource, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to empower researchers in their synthetic endeavors.

Chapter 1: The Strategic Importance of this compound

The quinoline ring system is a privileged scaffold in drug discovery, famously found in antimalarial drugs like quinine and chloroquine.[1] The specific substitution pattern of this compound makes it an exceptionally versatile precursor. The methyl group at the C2 position and the bromine atom at the C4 position provide distinct points for chemical modification, allowing for the systematic development of compound libraries and the optimization of lead candidates in drug development programs.

The primary synthetic challenge lies in achieving this specific substitution pattern efficiently and from readily available starting materials. A successful synthesis must control regioselectivity during the formation of the heterocyclic ring and in the subsequent halogenation step. This guide will dissect the most effective strategies to meet this challenge.

Chapter 2: The Primary Synthetic Pathway: Conrad-Limpach Synthesis and Subsequent Halogenation

The most logical and field-proven approach to synthesizing this compound involves a two-step sequence. First, the quinoline core is constructed to yield a 4-hydroxy (or 4-quinolone) intermediate. Second, this hydroxyl group is chemically converted into the target bromine atom. This strategy is superior because it leverages a classic, high-yielding cyclization reaction that intrinsically places an oxygen functionality at the desired C4 position, priming it for substitution.

Step 1: Synthesis of the Key Intermediate, 2-Methyl-4-quinolinol

The Conrad-Limpach synthesis is the method of choice for preparing 4-hydroxyquinolines.[2][3] It involves the reaction of an aniline with a β-ketoester, which, for our target, are aniline and ethyl acetoacetate, respectively.[4][5] These starting materials are inexpensive, widely available, and serve as the foundational building blocks for the quinoline scaffold.

Mechanism Rationale: The reaction proceeds in two key phases. Initially, the aniline and ethyl acetoacetate undergo a condensation reaction to form an enamine intermediate (ethyl β-anilinocrotonate).[6] This step is typically performed at moderate temperatures. The second phase is a high-temperature thermal cyclization, where the aromatic ring of the enamine acts as a nucleophile, attacking the ester carbonyl to close the ring and eliminate ethanol.[5][6] This intramolecular electrocyclization is the crucial step that forms the heterocyclic core.

Caption: Conrad-Limpach synthesis workflow.

Experimental Protocol 1: Synthesis of 2-Methyl-4-quinolinol [6]

-

Condensation: In a suitable reaction vessel, combine one molar equivalent of aniline with one molar equivalent of ethyl acetoacetate. A catalytic amount of acid (e.g., a drop of concentrated sulfuric acid) can be added.

-

Heat the mixture to approximately 110-140°C for 1-2 hours to drive the condensation and remove the resulting water. The intermediate, ethyl β-anilinocrotonate, can be isolated but is often used directly.

-

Cyclization: The crude ethyl β-anilinocrotonate is added portion-wise to a high-boiling, inert solvent (such as Dowtherm A or diphenyl ether) preheated to ~250°C.

-

Maintain the reflux and stirring for 15-30 minutes to ensure complete cyclization. Ethanol will distill from the reaction mixture.

-

Cool the mixture, which will cause the product to precipitate. The solid can be diluted with a non-polar solvent like petroleum ether to facilitate filtration.

-

Collect the solid product by filtration and wash with petroleum ether.

-

Recrystallize the crude product from hot water or ethanol to yield pure, needle-like crystals of 2-methyl-4-hydroxyquinoline.

Table 1: Comparison of Cyclization Conditions for 2-Methyl-4-quinolinol

| Solvent/Method | Temperature (°C) | Reaction Time | Typical Yield | Reference |

| Dowtherm A | 250°C | 15-30 min | 75-85% | [6] |

| Diphenyl Ether | 253°C (reflux) | 15-30 min | ~80% | [6] |

| Paraffin Oil | 250°C | ~15 min | Good | [6] |

| Neat (No Solvent) | 240-250°C | Rapid Heating | Variable | [6] |

Step 2: Halogenation of 2-Methyl-4-quinolinol

With the 2-methyl-4-quinolinol intermediate in hand, the final step is to replace the C4-hydroxyl group with a bromine atom. This is not a simple bromination of an aromatic ring; it is a nucleophilic substitution on a heteroaromatic system. The hydroxyl group in the 4-quinolone tautomer is a poor leaving group. Therefore, it must first be activated. Reagents like phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) are ideal for this transformation. They react with the hydroxyl group to form a reactive phosphonate ester intermediate, which is an excellent leaving group, readily displaced by a bromide ion.

Experimental Protocol 2: Synthesis of this compound

This protocol is adapted from analogous transformations of 4-hydroxyquinolines to 4-bromoquinolines.[7]

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 1 molar equivalent of dry 2-Methyl-4-quinolinol to the flask.

-

Reagent Addition: Carefully add 2-3 molar equivalents of phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃). The reaction is often run neat or with a high-boiling non-reactive solvent like N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to 100-120°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will quench the excess phosphorus halide.

-

Neutralization: The acidic aqueous mixture will contain the product as a salt. Slowly neutralize the solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 8-9. This will precipitate the crude this compound.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Chapter 3: Alternative Synthetic Routes

While the Conrad-Limpach pathway is the most direct, other classical quinoline syntheses can be adapted. These routes present different strategic challenges and are valuable to consider depending on available starting materials and desired analogues.

Route A: Doebner-von Miller Reaction followed by Regioselective Bromination

The Doebner-von Miller reaction is a powerful method for creating the quinoline core from anilines and α,β-unsaturated carbonyl compounds.[8] To obtain the 2-methylquinoline backbone, one would react aniline with crotonaldehyde.[9]

Caption: Workflow for the Doebner-von Miller approach.

Causality and Challenges: This route successfully builds the 2-methylquinoline core. However, the subsequent bromination step is problematic. Direct bromination of 2-methylquinoline does not selectively occur at the C4 position. The reaction is complex and can lead to a mixture of brominated products at various positions on both the pyridine and benzene rings, making purification difficult and lowering the overall yield of the desired isomer. Therefore, this route is generally considered less efficient for this specific target.

Route B: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a classic transformation that converts an aryl diazonium salt, derived from a primary aromatic amine, into an aryl halide using a copper(I) salt catalyst.[10][11] This method could be employed if one could first synthesize 4-Amino-2-methylquinoline.

Caption: Workflow for the Sandmeyer reaction approach.

Causality and Challenges: The Sandmeyer reaction itself is highly effective for installing a bromine atom.[12][13] The primary obstacle in this pathway is the synthesis of the requisite starting material, 4-Amino-2-methylquinoline. Synthesizing this precursor with high regioselectivity is not trivial and often requires a multi-step sequence, potentially starting from the 2-methyl-4-quinolinol intermediate discussed in Chapter 2 (via conversion to a 4-nitro derivative and subsequent reduction). This makes the overall pathway longer and more complex than the direct conversion of the 4-hydroxyl group to the 4-bromo group.

Chapter 4: Summary and Outlook

For the synthesis of this compound, the most efficient and reliable strategy commences with the Conrad-Limpach reaction of aniline and ethyl acetoacetate to produce 2-methyl-4-quinolinol . This key intermediate is then directly converted to the final product using a robust halogenating agent such as phosphorus oxybromide . This two-step pathway is advantageous due to the low cost of the initial starting materials, the high yields of the cyclization, and the effective and regiochemically unambiguous nature of the final halogenation step.

Alternative routes, such as those employing the Doebner-von Miller or Sandmeyer reactions, are chemically sound but introduce significant challenges related to regioselectivity in bromination or the synthesis of advanced precursors. The primary pathway outlined in this guide represents a scalable and validated approach for researchers and drug development professionals to access this valuable chemical intermediate, opening the door for further exploration of the vast chemical space accessible from the quinoline scaffold.

References

-

Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Available at: [Link]

-

Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa Pharmacists' Historical and Charitable Journal. Available at: [Link]

-

Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Quinoline. Wikipedia. Available at: [Link]

-

Quinoline Synthesis | PDF. Scribd. Available at: [Link]

-

First Examples of Doebner-Miller Reaction in Flow: Efficient Production of 2-Methylquinoline Derivatives in Water. ResearchGate. Available at: [Link]

-

Doebner–Miller reaction. Wikipedia. Available at: [Link]

-

Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF. Scribd. Available at: [Link]

-

Conrad-Limpach Synthesis. SynArchive. Available at: [Link]

- Method for one-step preparation of 2-methylquinoline. Google Patents.

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

- Preparation method of 4-bromomethylquinoline-2(H)-ketone. Google Patents.

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

-

Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

-

2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. Available at: [Link]

-

What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Available at: [Link]

-

Combes Quinoline Synthesis PDF. Scribd. Available at: [Link]

-

Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. Russian Journal of Organic Chemistry. Available at: [Link]

-

Combes quinoline synthesis. Wikipedia. Available at: [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH. Available at: [Link]

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives. ResearchGate. Available at: [Link]

-

Combes synthesis of quinolines. Química Organica.org. Available at: [Link]

-

Sandmeyer reaction (video). Khan Academy. Available at: [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. synarchive.com [synarchive.com]

- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. Sandmeyer Reaction [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Quinoline Scaffold and the Strategic Importance of the 4-Bromo-2-methyl Substituent Pattern

An In-depth Technical Guide to the Synthesis, Reactivity, and Applications of 4-Bromo-2-methylquinoline Derivatives and Analogs

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its rigid, planar structure and the presence of a nitrogen heteroatom confer unique electronic properties, making it a versatile template for the design of biologically active molecules and functional materials.[1][5] Quinoline derivatives are at the core of numerous pharmaceuticals, exhibiting a wide range of activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[6][7][8]

Within this vast chemical space, the this compound core serves as a particularly strategic building block. The methyl group at the 2-position (the α-position to the nitrogen) influences the molecule's steric and electronic profile, while the bromo substituent at the 4-position is a key functional handle. Bromine's role as an excellent leaving group in nucleophilic aromatic substitution (SNAr) and its reactivity in transition-metal-catalyzed cross-coupling reactions open up a vast array of possibilities for molecular diversification.[9][10] This guide provides a comprehensive overview of the synthesis of this core, its chemical reactivity, and the application of its derivatives, with a focus on the underlying principles and practical methodologies for researchers in drug discovery and chemical synthesis.

Part 1: Synthesis of the this compound Core

The construction of the this compound scaffold relies on two key stages: the formation of the foundational quinoline ring system and the subsequent introduction of the bromo and methyl groups at the desired positions.

Foundational Synthesis of the Quinoline Ring

Several classic named reactions are employed to construct the quinoline skeleton, each offering distinct advantages depending on the desired substitution pattern and available starting materials.[4][11]

-

Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][12] For 2,4-disubstituted quinolines, this is a highly effective route. The reaction proceeds through an enamine intermediate which then undergoes cyclization.[1][11]

-

Doebner-von Miller Reaction: A flexible method that uses an aniline and an α,β-unsaturated carbonyl compound, often formed in situ, in the presence of an acid catalyst.[6][13][14] This reaction allows for the synthesis of a wide variety of substituted quinolines.[6]

-